molecular formula C20H28N12O9PPt+ B045662 Cisplatin-deoxy(adenosine monophosphate guanosine) adduct CAS No. 119637-81-9

Cisplatin-deoxy(adenosine monophosphate guanosine) adduct

Cat. No. B045662
M. Wt: 806.6 g/mol
InChI Key: BWNPJEJDQASSEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Cisplatin-deoxy(adenosine monophosphate guanosine) adduct, also known as cisplatin-d(ApG)adduct or d(ApG)-cis-diammine dichloroplatinum (II) adduct , is a complex molecule that involves the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . It is a unique second messenger molecule formed in different cell types and tissues .


Synthesis Analysis

The synthesis of this adduct involves the DNA-damaging chemotherapeutic drug cisplatin and the innate immune-activating STING agonist MSA-2 . These conjugates showed great potential as multispecific small-molecule drugs against pancreatic cancer .


Molecular Structure Analysis

The molecular structure of this adduct is complex and involves the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . The structure of this adduct is still under investigation and more research is needed to fully understand its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this adduct are complex and involve the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . More research is needed to fully understand the chemical reactions involving this adduct .


Physical And Chemical Properties Analysis

The physical and chemical properties of this adduct are complex and involve the interaction of cisplatin with deoxyadenosine monophosphate and guanosine . More research is needed to fully understand the physical and chemical properties of this adduct .

Safety And Hazards

The safety and hazards associated with this adduct are not well understood and more research is needed to fully understand the safety and hazards associated with this adduct .

Future Directions

The future directions for research on this adduct involve further investigation into its molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . There is also interest in exploring the potential of this adduct as a therapeutic agent for cancer .

properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O9P.2H2N.Pt/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33;;;/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33);2*1H2;/q;2*-1;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNPJEJDQASSEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O.[NH2-].[NH2-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N12O9PPt+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+)

CAS RN

119637-81-9
Record name Cisplatin-deoxy(adenosine monophosphate guanosine) adduct
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.